2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 is a deuterated derivative of Candesartan Cilexetil, which is primarily used as an antihypertensive medication. This compound is significant in pharmacological research due to its isotopic labeling, which aids in understanding drug metabolism and pharmacokinetics. The molecular formula for this compound is , with a molecular weight of 615.69 g/mol .
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 is classified as an angiotensin II receptor antagonist. It falls under the category of benzimidazolecarboxylic acid derivatives, which are known for their role in modulating blood pressure by inhibiting the effects of angiotensin II, a potent vasoconstrictor .
The synthesis of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 involves several steps that typically include the modification of existing Candesartan structures. A common method includes deethylation and hydroxylation processes, where the ethoxy group is removed and a hydroxy group is introduced at the appropriate position on the benzimidazole ring.
In one synthesis pathway, starting materials such as methyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate are reacted under controlled conditions with sodium hydroxide in a methanol-water mixture. The reaction is maintained at elevated temperatures followed by pH adjustments to precipitate the desired compound .
The molecular structure of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 features a complex arrangement typical of angiotensin II receptor antagonists. The deuterated positions (D) replace hydrogen atoms in specific locations, which can be crucial for tracing metabolic pathways during pharmacokinetic studies.
The compound's structural representation includes a benzimidazole core with substituents that confer its biological activity. The presence of deuterium enhances its stability and allows for precise tracking during metabolic studies .
The primary reactions involving 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 include hydrolysis and deuteration processes. Hydrolysis can occur under acidic or basic conditions, leading to the formation of various metabolites.
Quantitative analysis of these reactions often employs techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor the formation and degradation of the compound and its metabolites .
The mechanism of action for 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 involves antagonism at the angiotensin II type 1 receptor. By blocking this receptor, the compound inhibits vasoconstriction and aldosterone secretion, leading to reduced blood pressure.
Pharmacodynamic studies indicate that compounds like this one can effectively lower blood pressure while minimizing side effects associated with traditional angiotensin-converting enzyme inhibitors, such as cough and angioedema .
The physical properties include:
Key chemical properties are:
These properties are critical for understanding how the compound behaves under various conditions during research applications .
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 is primarily used in scientific research to:
Its unique isotopic composition allows for advanced analytical techniques to trace its behavior in biological systems, making it valuable for researchers studying cardiovascular diseases and related therapeutic interventions .
Stable isotope-labeled compounds, such as deuterated pharmaceuticals, serve as indispensable internal standards in mass spectrometry-based bioanalytical methods. The incorporation of deuterium (²H) atoms—typically at five or more positions—replaces hydrogen without altering the compound’s chemical structure or chromatographic behavior. This allows precise quantification of drug molecules and their metabolites in complex biological matrices. For example, 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 (CAS 1246819-36-2) contains five deuterium atoms on its ethyl-tetrazole moiety, enabling undistorted co-elution with its non-deuterated counterpart while providing distinct mass spectral signatures for detection [1] [9]. This isotopic differentiation minimizes matrix effects and enhances the accuracy of pharmacokinetic studies, particularly for drugs like Candesartan Cilexetil, which require stringent impurity profiling [3] .
Table 1: Key Characteristics of Deuterated vs. Non-Deuterated Candesartan Impurities
Property | 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 | Non-Deuterated Equivalent |
---|---|---|
CAS Number | 1246819-36-2 | 1185255-99-5 |
Molecular Formula | C₃₃H₂₉D₅N₆O₆ | C₃₃H₃₄N₆O₆ |
Molecular Weight (g/mol) | 615.69 | 610.66 |
Primary Application | Internal standard for LC-MS/MS | Reference impurity |
Isotopic Purity | ≥98% (D5) | N/A |
Impurities in Candesartan Cilexetil—an angiotensin II receptor antagonist—arise during synthesis, storage, or metabolism and can compromise drug safety and efficacy. 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil (unlabeled CAS 1185255-99-5) is a structurally characterized impurity resulting from ethylation and hydroxylation of the tetrazole ring. Regulatory guidelines (e.g., ICH Q3A/B) mandate its identification and quantification at levels as low as 0.05% in active pharmaceutical ingredients (APIs) [5] [8]. The deuterated analog (-d5) facilitates this by acting as a recovery tracer during extraction and as a calibrant in high-resolution LC-MS methods. Studies indicate that monitoring such impurities ensures batch consistency and elucidates degradation pathways, directly supporting pharmaceutical quality-by-design (QbD) principles [5] [9].
Deuterium incorporation at metabolically stable sites slows hepatic clearance via the isotope effect, where C-²H bonds exhibit greater resistance to oxidative enzymes compared to C-H bonds. In 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5, deuterium atoms are positioned on the ethyl group of the tetrazole ring (N-CH₂-CH₃ → N-CD₂-CD₃)—a region minimally involved in target binding but susceptible to cytochrome P450 oxidation [1] [4]. This strategic labeling allows researchers to:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1